BMS-911543
Übersicht
Beschreibung
BMS-911543 ist ein oraler, selektiver niedermolekularer Inhibitor der Januskinase 2 (JAK2). Es hat in Zellinien und in vivo-Modellen, die von der JAK2-Signalgebung abhängen, potente antiproliferative und pharmakodynamische Wirkungen gezeigt . Diese Verbindung ist besonders bedeutsam für die Behandlung myeloproliferativer Neoplasien, wie Polycythaemia vera und Myelofibrose .
Wissenschaftliche Forschungsanwendungen
BMS-911543 wurde ausgiebig auf sein Potenzial zur Behandlung myeloproliferativer Neoplasien untersucht. Es hat vielversprechende Ergebnisse in klinischen Studien gezeigt, insbesondere bei Patienten mit JAK2 V617F-positiver Polycythaemia vera und Myelofibrose . Die Fähigkeit der Verbindung, Januskinase 2 selektiv zu hemmen, macht sie zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis und die Behandlung von Krankheiten konzentriert, die durch abweichende JAK2-Signalgebung verursacht werden .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv Januskinase 2 hemmt, eine nicht-rezeptor-Tyrosinkinase, die an der Zytokinsignaltransduktion beteiligt ist. Diese Hemmung stört den JAK/STAT-Signalweg und führt zu einer reduzierten Proliferation und Überlebensfähigkeit von Zellen, die von der JAK2-Signalgebung abhängen . Die Verbindung zeigt eine hohe Selektivität innerhalb der Januskinase-Familie mit minimaler Aktivität gegen Januskinase 1, Januskinase 3 und Tyrosinkinase 2 .
Wirkmechanismus
Target of Action
BMS-911543 is a selective small-molecule inhibitor of the Janus kinase (JAK) family member, JAK2 . The primary target of this compound is JAK2, a non-receptor tyrosine kinase that plays a crucial role in signal transduction cascades in various cell types . JAK2 is involved in the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which regulate gene expression programs underlying survival, proliferation, and differentiation .
Safety and Hazards
In vitro, BMS-911543 demonstrates high selectivity within the JAK family and across a large kinase panel . It also has little activity in cells dependent on other JAK family pathways . Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator are recommended when handling this compound .
Zukünftige Richtungen
BMS-911543 has been administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 . The aim of the study is to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound .
Vorbereitungsmethoden
Die Synthese von BMS-911543 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die Verbindung wird in Dimethylsulfoxid als 10 Millimolar-Stammlösung für in-vitro-Experimente oder in einem 20-prozentigen Citrat- und 80-prozentigen Polyethylenglykol-400-Fahrzeug für in-vivo-Experimente hergestellt . Detaillierte Syntheserouten und industrielle Produktionsverfahren sind proprietär und werden nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
BMS-911543 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit Januskinase 2 betreffen. Es zeigt eine hohe Selektivität innerhalb der Januskinase-Familie und zeigt minimale Aktivität in Zellen, die von anderen Signalwegen der Januskinase-Familie abhängen . Die wichtigsten Reaktionen der Verbindung umfassen die Hemmung der Signalaktivität des JAK/STAT-Signalwegs in peripheren Blutmononukleären Zellen .
Vergleich Mit ähnlichen Verbindungen
BMS-911543 ist in seiner hohen Selektivität für Januskinase 2 im Vergleich zu anderen Januskinase-Inhibitoren einzigartig. Zu ähnlichen Verbindungen gehören Ruxolitinib, Fedratinib und Momelotinib, die ebenfalls Januskinase 2 als Ziel haben, aber möglicherweise eine breitere Aktivität gegen andere Mitglieder der Januskinase-Familie haben . Die Spezifität von this compound für Januskinase 2 macht sie zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Rolle dieser Kinase bei verschiedenen Krankheiten .
Eigenschaften
IUPAC Name |
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINBYQJBYJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155403 | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271022-90-2 | |
Record name | BMS-911543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-911543 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-911543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the primary molecular target of BMS-911543?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2). [, , , ]
Q2: How does this compound interact with JAK2 and what are the downstream effects?
A2: this compound acts as a reversible inhibitor of JAK2, binding to its ATP-binding site. [, ] This binding prevents the JAK/STAT signaling cascade, which is typically activated by JAK2 phosphorylation. Inhibiting this pathway leads to decreased phosphorylation of STAT3 and STAT5, impacting tumor cell proliferation and survival. [, , , , ]
Q3: Does this compound demonstrate selectivity towards JAK2 compared to other JAK family members?
A3: Yes, this compound displays significant selectivity for JAK2 over other JAK family kinases. It exhibits over 65-fold selectivity against TYK2, 74-fold selectivity against JAK3, and 350-fold selectivity against JAK1. [, ] This selectivity is crucial to minimize immunosuppressive effects associated with inhibiting other JAK family members involved in immune function. []
Q4: What is the molecular formula of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula, they describe this compound as a complex pyrrolopyridine. [, ]
Q5: Can you describe the synthetic route for this compound?
A5: The synthesis of this compound leverages a key nickel-mediated cyclization step to construct the functionalized 1H-pyrrolo[2,3-b]pyridine core. This core is synthesized from ethyl 4-bromo-1H-pyrrole-2-carboxylate in eight steps with a 29% overall yield. [] A palladium-catalyzed C-H functionalization efficiently couples the pyrrole and imidazole fragments. [] The final amide bond formation involves reacting the acid chloride of a carboxylic acid intermediate with dicyclopropylamine. []
Q6: What modifications were made to the chemical structure during the development of this compound?
A6: During the development of this compound, researchers addressed metabolic liabilities observed in earlier dialkylthiazole compounds like compound 1. Guided by X-ray crystallography and ADME data, they introduced C-4 heterocycles to improve the compound's properties. []
Q7: What cell lines have been used to study the effects of this compound in vitro?
A7: this compound has shown efficacy in various in vitro settings, particularly against cell lines with JAK2 dependency. These include:
- Mutated JAK2-expressing cell lines: Demonstrated potent anti-proliferative and pharmacodynamic effects. [, ]
- Primary progenitor cells from JAK2V617F-positive myeloproliferative disease (MPD) patients: Exhibited increased anti-proliferative response compared to cells from healthy volunteers. [, ]
- Ba/F3 cells expressing the ATF7IP-JAK2 fusion: Used to model JAK2-rearranged B-cell acute lymphoblastic leukemia (B-ALL) and study resistance mechanisms. []
Q8: Has this compound been tested in animal models of disease?
A8: Yes, this compound has been evaluated in several in vivo models:
- JAK2-pSTAT signaling models: Demonstrated significant activity across multiple species (mouse, rat, dog, monkey) with sustained pathway suppression after a single oral dose. []
- JAK2V617F-expressing SET-2 xenograft model: Showed efficacy in a dose-dependent manner. [, ]
- Murine retroviral transduction – transplantation model of JAK2V617F MPN: Showed limited efficacy in modulating red blood cell parameters despite reducing white blood cell counts. []
- Genetically engineered pancreatic cancer mouse model (KPC-Brca1 mice): Treatment reduced tumor burden, decreased Ki67+ cells, and increased median survival. []
Q9: What are the key findings from the in vivo studies?
A9: In vivo studies highlighted several important aspects of this compound:
- JAK2 pathway inhibition: Consistent with in vitro data, this compound effectively suppressed JAK2-pSTAT signaling across multiple species. []
- Anti-tumor activity: The compound demonstrated efficacy in a JAK2V617F-expressing xenograft model and a genetically engineered pancreatic cancer model. [, , ]
- Limited efficacy in certain models: In a murine model of JAK2V617F MPN, this compound had minimal impact on red blood cell parameters, suggesting JAK2 inhibition alone might be insufficient for effective disease control in this context. []
Q10: What clinical trials have been conducted with this compound?
A10: A multicenter phase 1/2a study investigated this compound in patients with myelofibrosis (MF). [] The trial aimed to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy.
Q11: What is known about the pharmacokinetics of this compound?
A11: this compound demonstrated dose-dependent and time-dependent nonlinear pharmacokinetics in first-in-human studies. [] Factors contributing to this nonlinearity include:
- Low solubility []
- CYP1A2 enzyme saturation []
- CYP1A2 time-dependent inhibition (TDI) []
- CYP1A2 induction []
Q12: How does this compound impact JAK/STAT signaling activity in vivo?
A12: this compound effectively inhibits JAK/STAT pathway signaling in peripheral blood mononuclear cells. [] It also modulates several soluble proteins in the blood, including IL-6, EPO, and leptin. []
Q13: Have any resistance mechanisms to this compound been identified?
A13: Yes, research using the ATF7IP-JAK2 Ba/F3 cell line model identified three JAK2 kinase domain mutations conferring resistance to this compound and other type I JAK inhibitors: []
- JAK2 p.Y931C: This mutation disrupts a critical hydrogen bond, potentially reducing inhibitor binding affinity. []
- JAK2 p.L983F: This mutation sterically hinders inhibitor binding. []
- JAK2 p.G993A: This novel mutation likely alters DFG-loop dynamics and stabilizes the JAK2 activation loop, potentially affecting inhibitor interaction. []
Q14: Has this compound shown any activity against ST2 receptor/IL-1 receptor-like 1 (ST2)?
A14: While this compound is primarily known as a JAK2 inhibitor, one study utilizing network pharmacology and molecular docking prediction identified it as a potential ST2 receptor inhibitor. [] Further research is needed to confirm this finding and investigate its implications for diseases involving the IL-33/ST2 pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.